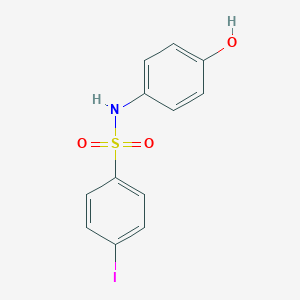
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as NSC 710305, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of pharmacological activities.
作用機序
The exact mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections.
Biochemical and Physiological Effects
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce the production of inflammatory cytokines. It has also been found to have an effect on the central nervous system, although the exact nature of this effect is not yet fully understood.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its broad range of pharmacological activities. This makes it a potentially useful compound for the treatment of a wide range of diseases. However, one of the limitations of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. One area of interest is the development of more efficient synthesis methods that can increase the yield of this compound. Another area of interest is the investigation of the potential use of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 and its potential effects on the central nervous system. Overall, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of a wide range of diseases.
合成法
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base to form 2-chloro-N-(4-methoxyphenyl)benzamide. This compound is then reacted with 8-aminoquinoline in the presence of a coupling agent to form N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. In particular, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has shown promising results in the treatment of breast, lung, and colon cancers. It has also been found to inhibit the growth of various bacteria and viruses, including HIV-1 and herpes simplex virus type 1.
特性
分子式 |
C23H17ClN2O4S |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
2-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H17ClN2O4S/c1-30-18-13-11-17(12-14-18)26(23(27)19-8-2-3-9-20(19)24)31(28,29)21-10-4-6-16-7-5-15-25-22(16)21/h2-15H,1H3 |
InChIキー |
MWMXYERDXGSOOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)